Improved Incorporation Fidelity in Metabolic Labeling: L-Homopropargylglycine (HPG) vs. Azidohomoalanine (Aha) and Photo-Methionine (pMet)
While direct data for the D-enantiomer methyl ester is unavailable, the core scaffold, L-homopropargylglycine (HPG), achieves 70–80% incorporation rates into newly synthesized proteins in both prototrophic and auxotrophic E. coli strains. This significantly outperforms other methionine analogs; photo-methionine (pMet) achieves only 50–70% and azidohomoalanine (Aha) approximately 50% incorporation under identical conditions [1]. The higher incorporation fidelity of the HPG scaffold provides superior sensitivity and quantitation in metabolic labeling experiments. As a D-enantiomer, methyl (2R)-2-aminohex-5-ynoate HCl enables orthogonal labeling applications in L-amino acid-based systems due to the typical resistance of D-amino acids to endogenous proteases and aminoacyl-tRNA synthetases.
| Evidence Dimension | Protein incorporation rates in E. coli |
|---|---|
| Target Compound Data | 70–80% incorporation (reported for HPG scaffold in prototrophic/auxotrophic E. coli) |
| Comparator Or Baseline | pMet: 50–70%; Aha: ~50% |
| Quantified Difference | HPG shows 1.1–1.6 fold higher incorporation than pMet and 1.4–1.6 fold higher than Aha |
| Conditions | Recombinant protein expression in E. coli BL-21 and B834 strains in minimal medium; MALDI-TOF mass spectrometry analysis |
Why This Matters
For B2B procurement, the HPG scaffold's 70–80% incorporation rate makes it the preferred choice for high-coverage metabolic labeling, and the D-enantiomer form uniquely enables orthogonal tagging in L-amino acid-based systems.
- [1] Kohlíková, K., et al. (2023). Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium. International Journal of Molecular Sciences, 24(14), 11779. View Source
